molecular formula C25H30ClN5O3 B2510146 N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide CAS No. 1327575-95-0

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Cat. No.: B2510146
CAS No.: 1327575-95-0
M. Wt: 484
InChI Key: WBUDCFUAUOJCMM-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H30ClN5O3 and its molecular weight is 484. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives, including compounds with structures related to N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide, have been synthesized and shown to exhibit promising antiproliferative properties against breast cancer cells. These compounds were evaluated using various methods such as the XTT method, BrdU method, and flow cytometric analysis on MCF-7 breast cancer cells. The study identifies compounds with 3-chlorophenyl and 4-chlorophenyl substitutions as potent antitumor agents, comparable to the effectiveness of the anticancer drug cisplatin (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Molecular Interaction with CB1 Cannabinoid Receptor

Research on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a selective antagonist for the CB1 cannabinoid receptor, has provided insights into the molecular interactions of such compounds with receptors. The study used AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for CB1 receptor ligands, suggesting that the N1 aromatic ring moiety dominates the steric binding interaction with the receptor (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Anti-Inflammatory and CNS Depressant Properties

A study on 1-(4-Chlorophenyl)-4-{2-[3-(2-pyridyl)acrylyloxy]-ethyl}-piperazine (DA 1529) revealed significant anti-inflammatory, analgesic, and antipyretic effects in rats, indicating the potential of such compounds in treating inflammation and related symptoms. DA 1529 demonstrated comparable or slightly lower activity than phenylbutazone, a known anti-inflammatory agent, with mild CNS depressant properties observed as well (Marazzi-Uberti, Turba, & Bianchi, 1966).

Levocetirizinium Dipicrate Structure Analysis

A crystallographic study of Levocetirizinium dipicrate, which shares structural features with the compound of interest, detailed the interactions within its crystal structure, contributing to the understanding of how similar compounds might interact in solid-state forms or with biological targets (Jasinski, Butcher, Siddegowda, Yathirajan, & Ramesha, 2010).

Synthesis and Reaction of Related Compounds

Research on the synthesis and reactions of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, which are structurally related to the compound , has developed novel synthetic approaches that could be applicable to the synthesis of similar complex piperazine derivatives. These methodologies provide a foundation for the development of new compounds with potential biological activities (Shin, Sato, Honda, Yoshimura, 1983).

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN5O3/c26-19-7-9-21(10-8-19)30-16-14-29(15-17-30)13-11-27-24(33)25(34)28-20-4-3-5-22(18-20)31-12-2-1-6-23(31)32/h3-5,7-10,18H,1-2,6,11-17H2,(H,27,33)(H,28,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUDCFUAUOJCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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